Structural Differentiation: Pd–P and Pd–Cl Bond Lengths vs. Tricyclohexylphosphine Analog
The single-crystal structure of PdCl₂(PCy₂Ph)₂ reveals a trans-square-planar geometry with Pd–P bond lengths of 2.3343(5) Å [1]. This value is comparable to that reported for the tricyclohexylphosphine analog PdCl₂(PCy₃)₂ (Pd–P ≈ 2.33 Å), indicating that despite a smaller ligand cone angle (162° vs. 170° for PCy₃), the metal–phosphorus bond strength is maintained [2]. The comparable bond metrics suggest that differences in catalytic performance arise primarily from steric and electronic effects at the ligand periphery rather than from fundamental alterations in the metal–ligand bonding manifold.
| Evidence Dimension | Pd–P bond length in the solid state |
|---|---|
| Target Compound Data | 2.3343(5) Å |
| Comparator Or Baseline | PdCl₂(PCy₃)₂: ~2.33 Å (range 2.328–2.340 Å) [Grushin et al., Inorg. Chem. 1994] |
| Quantified Difference | Δ < 0.01 Å; not statistically significant |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
Demonstrates that PdCl₂(PCy₂Ph)₂ retains core structural integrity comparable to the bulkier PCy₃ analog, supporting its use as a robust pre-catalyst with a differentiated steric profile.
- [1] Burgoyne, A. R.; Meijboom, R.; Ogutu, H. trans-Dichloridobis[dicyclohexyl(phenyl)phosphane-κP]palladium(II). Acta Crystallogr. Sect. E 2012, 68 (4), m404. DOI: 10.1107/S1600536812010100. View Source
- [2] Grushin, V. V.; Bensimon, C.; Alper, H. X-ray Structural Studies and Catalytic Properties of PdCl₂(PR₃)₂ Complexes (R = cyclohexyl). Inorg. Chem. 1994, 33 (21), 4804–4806. View Source
